molecular formula C22H22BrN3O3S B3533252 N-(4-bromophenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide

N-(4-bromophenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B3533252
M. Wt: 488.4 g/mol
InChI Key: ATBFTZNDFIORNB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide is a chemical compound with potential therapeutic applications in the field of neuroscience. It is commonly referred to as BPN14770 and is being studied for its ability to enhance cognitive function and memory in individuals with neurological disorders such as Alzheimer's disease.

Mechanism of Action

BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays an important role in the regulation of neuronal function. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in the brain, which can enhance cognitive function and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP in the brain, which can enhance synaptic plasticity and improve cognitive function. BPN14770 has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPN14770 is its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in preclinical models of Alzheimer's disease and other neurological disorders. However, one of the limitations of BPN14770 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on BPN14770. One area of research is the development of more potent and selective PDE4D inhibitors. Another area of research is the investigation of the therapeutic potential of BPN14770 in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of BPN14770 for therapeutic use.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in preclinical models of Alzheimer's disease and other neurological disorders. BPN14770 has also been shown to have potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3S/c23-19-6-8-20(9-7-19)24-22(27)16-25-11-13-26(14-12-25)30(28,29)21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFTZNDFIORNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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